2-Methoxypyrimidine-5-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

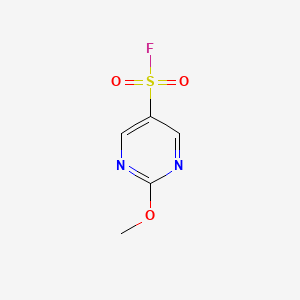

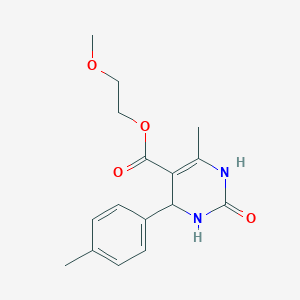

2-Methoxypyrimidine-5-sulfonyl fluoride is a chemical compound with the CAS Number: 2126177-52-2 . It has a molecular weight of 192.17 and is typically in powder form .

Synthesis Analysis

Sulfonyl fluorides have found significant utility as reactive probes in chemical biology and molecular pharmacology . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .

Molecular Structure Analysis

The IUPAC name for this compound is 2-methoxypyrimidine-5-sulfonyl fluoride . The InChI code for this compound is 1S/C5H5FN2O3S/c1-11-5-7-2-4 (3-8-5)12 (6,9)10/h2-3H,1H3 .

Chemical Reactions Analysis

Sulfonyl fluoride electrophiles have found significant utility as reactive probes in chemical biology and molecular pharmacology . They possess the right balance of biocompatibility (including aqueous stability) and protein reactivity .

Physical And Chemical Properties Analysis

2-Methoxypyrimidine-5-sulfonyl fluoride is a powder . It is stored at room temperature .

Scientific Research Applications

- Application : 2-Methoxypyrimidine-5-sulfonyl fluoride can serve as a precursor for the synthesis of various sulfonyl-containing compounds, which find applications in medicinal chemistry and materials science .

- Application : Investigate the anticancer properties of 2-Methoxypyrimidine-5-sulfonyl fluoride derivatives. These compounds may exhibit cytotoxic effects or interfere with cancer cell signaling pathways .

- Application : Evaluate the antibacterial and antifungal activities of derivatives derived from 2-Methoxypyrimidine-5-sulfonyl fluoride. These compounds could potentially serve as novel antimicrobial agents .

- Application : Investigate the interactions of 2-Methoxypyrimidine-5-sulfonyl fluoride derivatives with biological targets (enzymes, receptors, etc.). These studies can provide insights into cellular processes and drug design .

- Application : Explore the incorporation of 2-Methoxypyrimidine-5-sulfonyl fluoride derivatives into polymers, coatings, or functional materials. Their presence may enhance material properties such as stability, solubility, or reactivity .

- Application : Utilize 2-Methoxypyrimidine-5-sulfonyl fluoride as a building block in pharmacophore-based drug discovery. By understanding its interactions with target proteins, researchers can design more effective drugs .

Fluorosulfonylation Reactions

Anticancer Research

Antimicrobial Agents

Chemical Biology

Materials Science

Pharmacophore Design

Mechanism of Action

Sulfonyl fluorides have been widely adopted as a novel set of click reagents since their introduction by Sharpless in 2014 . The functional group is valuable due to its widespread applications in polymer chemistry, surface modifications, catalysis , and as precursors in the formation of additional sulfur (VI) species .

Safety and Hazards

Future Directions

Sulfonyl fluoride probes will find greater utility in areas such as covalent enzyme inhibition, target identification and validation, and the mapping of enzyme binding sites, substrates and protein–protein interactions . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .

properties

IUPAC Name |

2-methoxypyrimidine-5-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O3S/c1-11-5-7-2-4(3-8-5)12(6,9)10/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSIZSTJWQVENFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxypyrimidine-5-sulfonyl fluoride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2540603.png)

![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2540604.png)

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2540608.png)

![3-amino-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2540609.png)

![2-{bicyclo[2.2.1]heptan-2-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid, Mixture of diastereomers](/img/structure/B2540616.png)